molecular formula C10H11N3 B1461412 3-(5-methyl-1H-pyrazol-1-yl)aniline CAS No. 1152592-25-0

3-(5-methyl-1H-pyrazol-1-yl)aniline

Cat. No. B1461412
CAS RN: 1152592-25-0
M. Wt: 173.21 g/mol
InChI Key: RFQSCEATLOFLCA-UHFFFAOYSA-N
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Description

“3-(5-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular weight of 173.22 . It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(5-methyl-1H-pyrazol-1-yl)aniline”, has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned .


Molecular Structure Analysis

The molecular structure of “3-(5-methyl-1H-pyrazol-1-yl)aniline” has been determined by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 .


Chemical Reactions Analysis

Pyrazole-containing compounds, including “3-(5-methyl-1H-pyrazol-1-yl)aniline”, have been found to exhibit various biological activities, high selectivities, and low toxicities . They have received attention for the development of new pesticides in recent years .


Physical And Chemical Properties Analysis

“3-(5-methyl-1H-pyrazol-1-yl)aniline” is a solid compound . Its InChI code is 1S/C10H11N3/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3 .

Scientific Research Applications

Pharmaceutical Synthesis

3-(5-methyl-1H-pyrazol-1-yl)aniline: is utilized in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of Teneligliptin hydrobromide hydrate , a drug marketed in Japan for the treatment of type 2 diabetes mellitus . The compound’s ability to integrate into complex molecular structures makes it valuable for developing new medications.

Antileishmanial and Antimalarial Agents

Research has shown that derivatives of 3-(5-methyl-1H-pyrazol-1-yl)aniline exhibit potent antileishmanial and antimalarial activities . These compounds are synthesized and tested against clinical isolates of Leishmania aethiopica and Plasmodium berghei in mice, showing promising results that could lead to new treatments for these tropical diseases.

Anti-Tobacco Mosaic Virus Activity

In the field of plant pathology, 3-(5-methyl-1H-pyrazol-1-yl)aniline derivatives have been tested against the tobacco mosaic virus (TMV) . These compounds show varying degrees of in vivo and in vitro activity, suggesting potential as plant-protecting agents.

Catalysis

The compound is also used in catalysis research. Ligand-Cu complexes involving 3-(5-methyl-1H-pyrazol-1-yl)aniline have demonstrated excellent catalytic activities, particularly in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone . This application is significant in the field of bioinorganic chemistry.

Mechanism of Action

While the specific mechanism of action for “3-(5-methyl-1H-pyrazol-1-yl)aniline” is not explicitly mentioned, pyrazole derivatives have been shown to exhibit various biological activities . For example, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Given the diverse biological activities associated with pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that “3-(5-methyl-1H-pyrazol-1-yl)aniline” and similar compounds may have promising future applications in various fields, including medicine and agriculture .

properties

IUPAC Name

3-(5-methylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQSCEATLOFLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methyl-1H-pyrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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